Ethylene vs. Methylene Linker: Measured Impact on HDAC Isoform Selectivity (Class‑Level Inference)
In a focused series of N‑(2‑aminophenyl)benzamide HDAC inhibitors, extending the spacer between the benzamide core and the aromatic capping group from methylene (–CH₂–) to ethylene (–CH₂CH₂–) produced a ≥3‑fold shift in the HDAC3/HDAC1 selectivity ratio when the cap was held constant [1]. Although the exact IC₅₀ of CAS 920314-99-4 has not been disclosed, the compound’s ethylene linker distinguishes it from the most abundant vendor‑available indazole‑benzamides, which uniformly possess a methylene linker (e.g., CAS 920314-77-8, 920315-39-5, 920315-46-4) . This linker difference is predicted to reposition the indazole cap relative to the enzyme surface, potentially altering selectivity for HDAC1 vs. HDAC3 vs. HDAC8 as observed for structurally related pairs.
| Evidence Dimension | HDAC1 vs. HDAC3 isoform selectivity fold-shift induced by methylene→ethylene linker replacement in N‑(2‑aminophenyl)benzamide series |
|---|---|
| Target Compound Data | Ethylene linker present (CAS 920314-99-4); no disclosed IC₅₀ |
| Comparator Or Baseline | Representative methylene‑linked analog (unspecified substitution): HDAC3/HDAC1 ratio shifted by ≥3‑fold upon ethylene homologation |
| Quantified Difference | ≥3‑fold change in HDAC3/HDAC1 selectivity ratio (class‑level surrogate data) |
| Conditions | In vitro fluorogenic HDAC activity assay using recombinant human HDAC1, HDAC2, HDAC3‑NCoR1; J. Med. Chem. 2007 class‑level SAR |
Why This Matters
For researchers aiming to probe the biological consequence of HDAC3‑preferential vs. HDAC1‑preferential inhibition, the ethylene linker of CAS 920314-99-4 offers a distinct starting geometry that is not replicated by the common methylene‑linked indazole‑benzamide analogs.
- [1] Moradei, O. M.; Mallais, T. C.; Frechette, S.; Paquin, I.; Tessier, P. E.; Leit, S. M.; Fournel, M.; Bonfils, C.; Trachy‑Bourget, M.‑C.; Liu, J.; Yan, T. P.; Lu, A.‑H.; Rahil, J.; Wang, J.; Lefebvre, S.; Li, Z.; Vaisburg, A. F.; Besterman, J. M. Novel Aminophenyl Benzamide‑Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. J. Med. Chem. 2007, 50 (23), 5543–5546. https://doi.org/10.1021/jm701079h View Source
